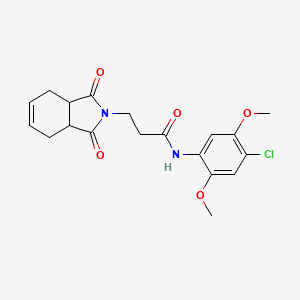

![molecular formula C20H20N2O4 B6006709 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6006709.png)

2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide, also known as OXA-23, is a carbapenemase enzyme that is produced by certain bacteria. Carbapenemases are enzymes that are responsible for the resistance of bacteria to carbapenem antibiotics, which are commonly used in the treatment of bacterial infections. OXA-23 is one of the most common carbapenemases that are produced by bacteria, and its prevalence has been increasing in recent years.

作用機序

2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide is a beta-lactamase enzyme that hydrolyzes carbapenem antibiotics, rendering them ineffective against bacteria. The enzyme works by breaking the beta-lactam ring of the antibiotic, which is essential for its antibacterial activity. 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide is able to do this because it has a unique active site that is able to accommodate carbapenems and other beta-lactam antibiotics.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide are related to its ability to hydrolyze carbapenem antibiotics. This results in the resistance of bacteria to these antibiotics, which can lead to the development of infections that are difficult to treat. 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide has also been shown to have a role in the virulence of certain bacteria, which can lead to more severe infections.

実験室実験の利点と制限

The advantages of using 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide in lab experiments include its well-characterized mechanism of action and its prevalence in certain bacteria. This makes it an ideal model system for studying antibiotic resistance and for developing new antibiotics. However, the limitations of using 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide include its potential toxicity and the need for specialized equipment and expertise to work with the enzyme.

将来の方向性

For research on 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide include the development of new antibiotics that can overcome its resistance, the identification of new targets for antibiotics that are not affected by 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide, and the development of new methods for detecting and monitoring the prevalence of 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide in bacterial populations. Additionally, research on the evolution of antibiotic resistance in bacteria will continue to be an important area of study, with 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide serving as a model system for understanding this process.

In conclusion, 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide is an important carbapenemase enzyme that is responsible for antibiotic resistance in certain bacteria. Its well-characterized mechanism of action and prevalence in certain bacteria make it an ideal model system for studying antibiotic resistance and for developing new antibiotics. However, its potential toxicity and specialized requirements for working with the enzyme must be taken into consideration. Ongoing research on 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide and antibiotic resistance in bacteria will continue to be an important area of study in the future.

合成法

The synthesis of 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide involves the cloning and expression of the gene that encodes for the enzyme in a bacterial host. The gene is then purified and the enzyme is produced in large quantities using recombinant DNA technology. The purified enzyme can be used for biochemical and physiological studies, as well as for the development of new antibiotics that can overcome the resistance caused by 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide.

科学的研究の応用

2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide has been the subject of extensive scientific research due to its role in antibiotic resistance. Studies have focused on understanding the mechanism of action of the enzyme, as well as on developing new antibiotics that can overcome its resistance. 2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide has also been used as a model system for studying other carbapenemases and for understanding the evolution of antibiotic resistance in bacteria.

特性

IUPAC Name |

2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-14(15-6-4-3-5-7-15)21-20(23)18-12-26-19(22-18)13-25-17-10-8-16(24-2)9-11-17/h3-12,14H,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSKEHHZEQEDEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=COC(=N2)COC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6006644.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6006645.png)

![2,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B6006646.png)

![2-(3-phenylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B6006648.png)

![2-imino-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B6006671.png)

![2-(3-methoxyphenyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6006677.png)

![1-[4-(3-chlorophenyl)-1-piperazinyl]-3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B6006691.png)

![5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6006702.png)

![1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(methoxymethyl)piperidine](/img/structure/B6006717.png)

![ethyl 2-anilino-5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006722.png)

![6-amino-2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6006733.png)